molecular formula C11H8BrNO2S B11760427 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B11760427
M. Wt: 298.16 g/mol
InChI Key: JAYXLVHITVYOOK-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid (CAS 1266976-92-4) is a high-value chemical building block designed for advanced research and development. This compound features a thiazole core, a privileged structure in medicinal chemistry, functionalized with a carboxylic acid group and a 3-bromobenzyl substitution at the 2-position . The presence of these moieties makes it a versatile intermediate for synthesizing more complex molecules, particularly in the discovery of new pharmaceutical agents and functional materials. The bromine atom on the phenyl ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of derivatives . The carboxylic acid group can be readily converted into amides or esters, or used to create peptide-like structures. While the specific biological mechanism of action for this precise compound is not detailed here, analogous thiazole-containing structures are frequently investigated for their interactions with various biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to leverage its unique structure in their exploration of novel chemical space.

Properties

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H8BrNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)

InChI Key

JAYXLVHITVYOOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC2=NC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Overview

A robust method for synthesizing 2,4-substituted thiazoles, adaptable to the target compound, involves visible-light-mediated cyclization. This approach, demonstrated by recent work published in Organic & Biomolecular Chemistry, utilizes methyl aryl ketones, N-bromosuccinimide (NBS), and thioamides under blue LED irradiation.

Mechanism

The reaction proceeds through a radical pathway initiated by light activation. NBS acts as both a brominating agent and an oxidant, facilitating the formation of a thiyl radical from the thioamide. This radical intermediates with the α-brominated ketone (generated in situ from the methyl ketone and NBS), leading to cyclization and subsequent aromatization to form the thiazole ring.

Procedure

  • Reactants :

    • 3-Bromophenyl methyl ketone (1.0 mmol)

    • Thiourea or substituted thioamide (1.2 mmol)

    • NBS (1.5 mmol)

    • Solvent: Water or ethanol (3 mL)

  • Conditions :

    • Stirred at room temperature under blue LED light for 30 minutes.

    • Reaction progress monitored via TLC.

  • Workup :

    • Precipitate filtered and washed with ethanol.

    • Recrystallization in ethanol yields the thiazole product.

Yield : Reported as high for analogous 2,4-disubstituted thiazoles.

Advantages

  • Green Chemistry : Water serves as a solvent, minimizing environmental impact.

  • Scalability : Demonstrated at gram-scale (5.0 mmol) without yield compromise.

Carboxylation via Metalation and CO₂ Quenching

Strategy for Introducing the Carboxylic Acid Group

A method inspired by the synthesis of thiazole-5-carboxylic acid involves lithiation of a pre-formed thiazole derivative followed by carboxylation.

Procedure

  • Lithiation :

    • 2-[(3-Bromophenyl)methyl]thiazole (1.0 equiv.) dissolved in dry ether.

    • Treated with n-butyllithium (1.43 M in hexane) at -78°C under inert atmosphere.

  • Carboxylation :

    • Quenched with solid CO₂, allowing the mixture to warm to room temperature.

    • Aqueous workup (10% NaOH) and acidification with HCl yield the carboxylic acid.

Yield : ~70% (based on analogous reactions).

Challenges

  • Low-Temperature Requirements : Sensitivity of organolithium intermediates necessitates strict temperature control.

  • Functional Group Compatibility : The 3-bromophenyl group must tolerate strongly basic conditions.

Ester Hydrolysis of Ethyl 2-(3-Bromophenyl)methyl Thiazole-4-carboxylate

Synthetic Pathway

A two-step approach involves:

  • Hantzsch Thiazole Synthesis : Forming the ethyl ester precursor.

  • Saponification : Hydrolyzing the ester to the carboxylic acid.

Step 1: Ester Synthesis

  • Reactants :

    • α-Bromo-3-bromophenylacetone (from bromination of 3-bromophenylacetone)

    • Ethyl thiooxamate (thiourea derivative)

  • Conditions :

    • Reflux in ethanol, catalyzed by HCl or H₂SO₄.

Intermediate : Ethyl 2-[(3-bromophenyl)methyl]-1,3-thiazole-4-carboxylate (CAS 786654-97-5).

Step 2: Hydrolysis

  • Reagents :

    • NaOH or LiOH in H₂O/EtOH (1:1).

    • Acidification with HCl to pH 2–3.

Yield : ~85% (estimated from analogous ester hydrolyses).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Visible-Light-MediatedScalable, green solvent, room temperatureRequires specialized LED equipmentHigh
CarboxylationDirect introduction of -COOH groupLow-temperature sensitivityModerate
Ester HydrolysisReliable, two-step processMultiple synthetic stepsHigh

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers .

Scientific Research Applications

Chemistry

Synthesis of Derivatives:
2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid serves as a crucial intermediate in the synthesis of more complex thiazole derivatives. These derivatives are often explored for their diverse biological activities, including antimicrobial and anticancer properties.

Reactivity Studies:
The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are fundamental for its applications in medicinal chemistry and organic synthesis.

Reaction TypeDescription
OxidationIntroduction of additional functional groups
ReductionModification of bromophenyl or thiazole ring
SubstitutionReplacement of bromine with other functional groups

Biological Applications

Antimicrobial Activity:
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. Preliminary studies have shown that this compound may inhibit various microbial strains.

Anticancer Potential:
The compound has been evaluated for its anticancer activity against several cancer cell lines, including breast (MDA-MB-231), prostate (LNCaP), and colorectal (Caco-2) cancers. The mechanism involves interaction with specific molecular targets, potentially inhibiting cancer cell proliferation .

Cancer TypeCell LineAssay MethodResult
Breast CancerMDA-MB-231MTT assaySignificant inhibition observed
Prostate CarcinomaLNCaPMTT assayModerate inhibition observed
Colorectal AdenocarcinomaCaco-2MTT assayVariable results

Industrial Applications

Production of Dyes and Agrochemicals:
Due to its reactive functional groups, this compound is utilized in the production of dyes and agrochemicals. Its application in these industries is driven by the demand for compounds that can provide specific functional properties in formulations.

Case Study 1: Anticancer Activity Evaluation

A study conducted by Göktürk et al. focused on the synthesis and evaluation of thiazole derivatives for anticancer activity. The study utilized this compound as a precursor for synthesizing various derivatives. The anticancer activity was assessed using the MTT assay against multiple cancer cell lines, demonstrating promising results with certain derivatives exhibiting higher potency than the parent compound .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of thiazole derivatives was tested against resistant microbial strains. The results indicated that modifications on the thiazole core significantly influenced antimicrobial activity. The presence of the bromophenyl group was noted to enhance the compound's effectiveness against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and thiazole ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen Type and Position

Halogen Substitution
  • 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid (CAS: 845885-82-7): Molecular Formula: C₁₀H₆ClNO₂S; Molecular Weight: 239.67 g/mol . Replacing bromine with chlorine reduces molecular weight and alters electronic properties. In molecular docking studies against Staphylococcus aureus AgrA, this compound exhibited a binding energy of -4.1 kcal/mol, suggesting moderate inhibitory activity . Key Difference: Chlorine’s smaller atomic radius and higher electronegativity may reduce hydrophobic interactions compared to bromine.
  • 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid (CAS: MO07123): Molecular Formula: C₁₁H₉NO₂S; Molecular Weight: 219.26 g/mol . A methyl group in the para position enhances lipophilicity (LogP) compared to halogens. In AgrA inhibition studies, this compound showed strong binding affinity (-7.1 kcal/mol), outperforming halogenated analogs .
Substituent Position
  • 2-[(4-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic Acid: Moving the bromine to the para position (CAS: WZ-9696) alters steric and electronic interactions. No direct binding data are reported, but positional isomerism can significantly affect target engagement .

Functional Group Modifications

Linker Variations
  • 2-[(2-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic Acid: A phenoxy methyl linker (vs. benzyl) introduces an oxygen atom, increasing polarity. This compound binds to human FABP4 (fatty acid-binding protein 4) with high affinity, as confirmed by X-ray crystallography (PDB: 7FXF, 0.95 Å resolution) .
Ring Saturation
  • 2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic Acid (CAS: 6972-41-4): The saturated thiazolidine ring (vs. This structural difference may explain lower reported activity in antimicrobial assays .

Computational and Experimental Insights

  • AgrA Inhibition : Docking studies (AutoDock Vina) reveal that electron-withdrawing groups (e.g., halogens) at the meta or para positions enhance AgrA binding. The 2-(4-methylphenyl) analog’s superior affinity (-7.1 kcal/mol) suggests that hydrophobic interactions dominate over halogen bonding in this system .
  • FABP4 Binding: The 2-[(2-chlorophenoxy)methyl] derivative’s crystal structure shows hydrogen bonding between the carboxylic acid and Arg126 of FABP4, highlighting the importance of the linker’s flexibility and polarity .

Biological Activity

2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family, characterized by its unique thiazole ring and a bromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Composition

The molecular formula of this compound is C12H10BrNO2SC_{12}H_{10}BrNO_2S with a molecular weight of approximately 298.16 g/mol. The presence of the carboxylic acid group contributes to its reactivity and biological activity. The thiazole ring contains both sulfur and nitrogen, which enhances its interaction with biological systems.

PropertyValue
Molecular FormulaC₁₂H₁₀BrNO₂S
Molecular Weight298.16 g/mol
Melting PointData not available
Boiling PointData not available

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties . For instance, derivatives of thiazole have been shown to inhibit various enzymes and pathways involved in disease processes. The presence of the bromophenyl group may enhance the compound's interaction with biological targets due to increased lipophilicity and electronic effects, potentially leading to improved efficacy in therapeutic applications.

Anticancer Properties

Thiazole derivatives have been extensively studied for their anticancer activity . A study highlighted that compounds with similar structures exhibited IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly influence cytotoxic activity .

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µg/mL)
Compound 1Jurkat1.61
Compound 2HT291.98
DoxorubicinJurkatReference

The mechanism of action for this compound involves interactions with specific proteins and pathways within cells. Molecular dynamics simulations have shown that this compound interacts primarily through hydrophobic contacts with target proteins, which can disrupt critical cellular functions leading to apoptosis in cancer cells .

Study on Anticancer Activity

In a recent study, several thiazole derivatives were synthesized and tested for their anticancer properties against multiple cell lines, including Jurkat and HT29. The results indicated that modifications in the phenyl ring significantly influenced the efficacy of these compounds. For example, a derivative with a methyl group at position 4 showed enhanced activity compared to others .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives, where it was found that compounds similar to this compound exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The presence of the bromine atom was noted to enhance this activity due to its electronic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(3-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling a bromophenylmethyl precursor with a thiazole-carboxylic acid scaffold. For example, analogous thiazole derivatives are synthesized via cyclization reactions using activated MnO₂ or hydrolysis of ester intermediates under alkaline conditions (e.g., NaOH in methanol/THF) . Optimization may include adjusting reaction temperature (e.g., 0°C for hydrolysis), solvent polarity, and purification via column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and purity. Mass spectrometry (MS) validates molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction using software like SHELXL or WinGX/ORTEP provides precise structural data, including bond lengths and angles . Ensure high-resolution data collection and refine structures against anisotropic displacement parameters to minimize errors.

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is typically verified via HPLC with UV detection, calibrated against a reference standard. Melting point analysis (e.g., 206–207°C for analogous compounds) and elemental analysis (C, H, N, S) further confirm compositional integrity . For trace impurities, tandem MS or IR spectroscopy may identify functional group contaminants.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data when determining the structure of this compound?

  • Methodological Answer : Discrepancies may arise from twinning or poor crystal quality. Use SHELXD for initial structure solution and SHELXL for refinement, employing high-resolution datasets (≤1.0 Å). For twinned crystals, apply twin-law matrices and validate with R-factor convergence tests. Cross-validate results with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in pharmacological applications?

  • Methodological Answer : SAR studies involve synthesizing analogs (e.g., varying substituents on the phenyl or thiazole rings) and evaluating biological activity. For instance, replacing the bromine atom with chlorine or trifluoromethyl groups (as in related compounds ) can probe electronic effects. Assay binding affinity (e.g., EC₅₀ via cell-based assays) and selectivity against receptor subtypes (e.g., EP2/EP3 agonists ). Molecular docking simulations using software like AutoDock may predict binding modes.

Q. How can conflicting solubility or stability data be resolved during formulation studies?

  • Methodological Answer : Perform pH-dependent solubility profiling (e.g., buffered solutions from pH 1–10) and stability tests under accelerated conditions (40°C/75% RH). Use techniques like dynamic light scattering (DLS) to detect aggregation. If degradation occurs, identify byproducts via LC-MS and adjust formulation excipients (e.g., cyclodextrins for encapsulation) .

Q. What computational methods are recommended for predicting the physicochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian09) can predict pKa, logP, and dipole moments. Molecular dynamics simulations (e.g., GROMACS) assess solvation behavior. For pharmacokinetics, use QSAR models in platforms like Schrödinger to estimate bioavailability and metabolic stability .

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